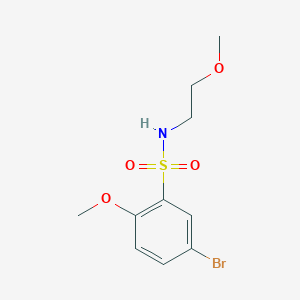![molecular formula C14H15BrN4O3S B255116 2-amino-N'-[(Z)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B255116.png)
2-amino-N'-[(Z)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-N'-[(Z)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
作用機序
The mechanism of action of 2-amino-N'-[(Z)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide is not fully understood. However, it has been suggested that the compound exerts its effects by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. It has been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. The compound has also been shown to possess antitumor properties by inducing apoptosis in cancer cells. Additionally, it has been shown to possess antimicrobial properties by inhibiting the growth of various bacterial and fungal strains.
実験室実験の利点と制限
One of the main advantages of 2-amino-N'-[(Z)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide is its potential use in various lab experiments. The compound is relatively easy to synthesize and has been shown to possess significant biological activity. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
The potential future directions for 2-amino-N'-[(Z)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide are numerous. One potential direction is the further study of its mechanism of action, which may lead to the development of more effective drugs for various diseases. Another potential direction is the development of new synthetic methods for the compound, which may increase its yield and reduce its toxicity. Additionally, the compound may be studied for its potential use in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, this compound is a chemical compound that has significant potential applications in various fields of scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments have been studied extensively. The potential future directions for this compound are numerous, and further research may lead to the development of more effective drugs and other applications.
合成法
The synthesis of 2-amino-N'-[(Z)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide has been achieved through a multistep process. The first step involves the condensation of 3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-aldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. The intermediate is then treated with methyl iodide to form the corresponding thiazole derivative. The final step involves the reaction of the thiazole derivative with chloroacetic acid to form the desired compound.
科学的研究の応用
2-amino-N'-[(Z)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide has been studied extensively for its potential applications in various fields of scientific research. It has been shown to possess anti-inflammatory, antitumor, and antimicrobial properties. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
分子式 |
C14H15BrN4O3S |
|---|---|
分子量 |
399.27 g/mol |
IUPAC名 |
2-amino-N//'-[(Z)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide |
InChI |
InChI=1S/C14H15BrN4O3S/c1-3-22-10-5-8(4-9(15)11(10)20)6-17-19-13(21)12-7(2)18-14(16)23-12/h4-6,17H,3H2,1-2H3,(H2,16,18)(H,19,21)/b8-6+ |
InChIキー |
HXXYEAGARILBDN-SOFGYWHQSA-N |
異性体SMILES |
CCOC1=C/C(=C/NNC(=O)C2=C(N=C(S2)N)C)/C=C(C1=O)Br |
SMILES |
CCOC1=CC(=CNNC(=O)C2=C(N=C(S2)N)C)C=C(C1=O)Br |
正規SMILES |
CCOC1=CC(=CNNC(=O)C2=C(N=C(S2)N)C)C=C(C1=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(2-Methyl-3-benzofuranyl)-2,3-dihydroimidazo[2,1-b]thiazole](/img/structure/B255033.png)


![2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-[(Z)-indol-3-ylidenemethyl]acetohydrazide](/img/structure/B255040.png)




![2-(4-morpholinyl)-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255063.png)
![3-(5-{[9-methyl-2-(4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid](/img/structure/B255064.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255066.png)
![3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255067.png)
![2-(4-methoxybenzamido)-N-[(oxolan-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B255071.png)
![1-[(3-Chloro-4-fluorophenyl)sulfonyl]piperidine](/img/structure/B255078.png)